molecular formula C22H31N3O3 B1226454 1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester

1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester

Cat. No. B1226454
M. Wt: 385.5 g/mol
InChI Key: LNVXTFBKKJARDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[2-(dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester is a member of pyrroles.

Scientific Research Applications

Polymer Solar Cells

  • Application: Used as an acceptor and cathode interfacial material in polymer solar cells.
  • Outcome: Demonstrated potential for use in nano-structured organic solar cells and high-efficient alcohol-processable solar cells due to its high electron mobility. A moderate power conversion efficiency (PCE) of 3.1% was achieved, indicating potential for further optimization in solar cell applications (Lv et al., 2014).

Transdermal Permeation Enhancers

  • Application: Investigated for its activity as a transdermal permeation enhancer.
  • Outcome: Shown to be effective in enhancing the skin permeation of drugs, with certain derivatives demonstrating high enhancement ratios. This suggests potential use in transdermal drug delivery systems (Farsa et al., 2010).

Organic Synthesis

  • Application: Explored in the synthesis of various organic compounds and intermediates.
  • Outcome: Played a role in the synthesis of complex molecules, indicating its utility in advanced organic synthesis and potentially in pharmaceutical compound development (Abdulmalic et al., 2013).

Structural Analysis and Supramolecular Aggregation

  • Application: Used to study structural modifications and supramolecular aggregation.
  • Outcome: Enabled insights into conformational features and intermolecular interactions, which is crucial for understanding molecular properties and designing new materials (Nagarajaiah & Begum, 2014).

Heterocyclic Chemistry

  • Application: Utilized in the synthesis of heterocyclic compounds.
  • Outcome: Contributed to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Bialy & Gouda, 2011).

Synthesis of Medicinal Compounds

  • Application: Employed in the synthesis of medicinal compounds like Dabigatran Etexilate.
  • Outcome: Demonstrated its utility in the pharmaceutical industry for the synthesis of complex drug molecules (Yumin, 2010).

properties

Product Name

1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 1-[3-[2-(dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H31N3O3/c1-6-28-22(27)19-15-20(18-9-7-16(2)8-10-18)25(17(19)3)13-11-21(26)23-12-14-24(4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,26)

InChI Key

LNVXTFBKKJARDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C)CCC(=O)NCCN(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C)CCC(=O)NCCN(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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